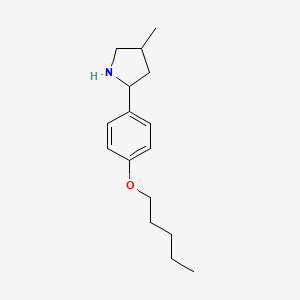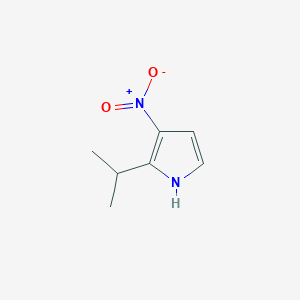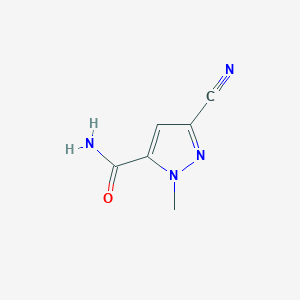![molecular formula C18H12ClNO5 B12888862 2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid CAS No. 924634-37-7](/img/structure/B12888862.png)
2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring The addition of a 4-chlorobenzyl group and two carboxylic acid groups at positions 4 and 8, along with a hydroxyl group at position 3, makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For this compound, the starting materials could include 4-chlorobenzaldehyde and a suitable amine derivative of quinoline. The reaction conditions often require heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process might involve crystallization or chromatography to ensure the compound’s purity.
化学反应分析
Types of Reactions
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-chlorobenzyl)-3-quinolinone-4,8-dicarboxylic acid.
Reduction: Formation of 2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dimethanol.
Substitution: Formation of derivatives with different substituents on the benzyl group.
科学研究应用
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a fluorescent probe due to its quinoline core.
Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent.
Industry: Used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The carboxylic acid groups can form hydrogen bonds with biological targets, enhancing binding affinity.
相似化合物的比较
Similar Compounds
- 2-(4-chlorobenzyl)-3-hydroxyquinoline-4-carboxylic acid
- 2-(4-chlorobenzyl)-3-hydroxyquinoline-8-carboxylic acid
- 2-(4-methylbenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid
Uniqueness
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can enhance its solubility and reactivity. The 4-chlorobenzyl group adds to its potential biological activity, making it a versatile compound for various applications.
属性
CAS 编号 |
924634-37-7 |
|---|---|
分子式 |
C18H12ClNO5 |
分子量 |
357.7 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid |
InChI |
InChI=1S/C18H12ClNO5/c19-10-6-4-9(5-7-10)8-13-16(21)14(18(24)25)11-2-1-3-12(17(22)23)15(11)20-13/h1-7,21H,8H2,(H,22,23)(H,24,25) |
InChI 键 |
QEAGQQUTKUUZNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(N=C2C(=C1)C(=O)O)CC3=CC=C(C=C3)Cl)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


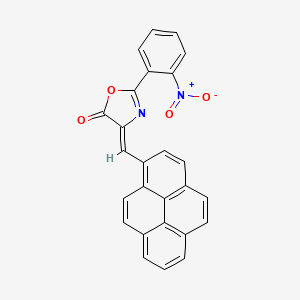
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)



![N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B12888802.png)
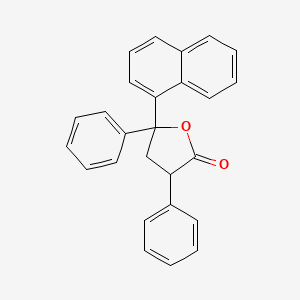
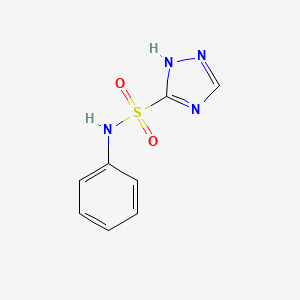

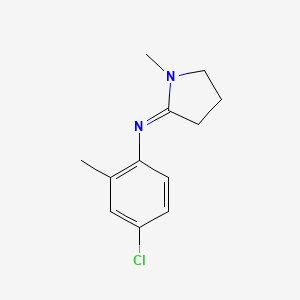
![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)
